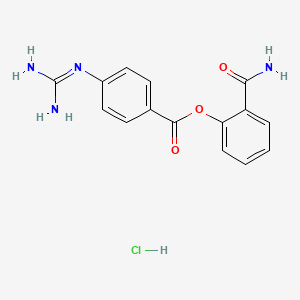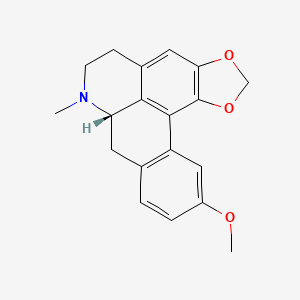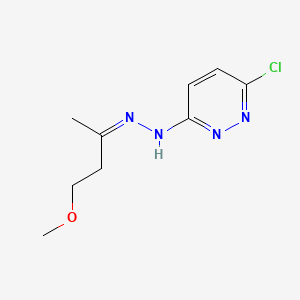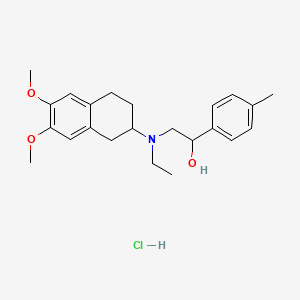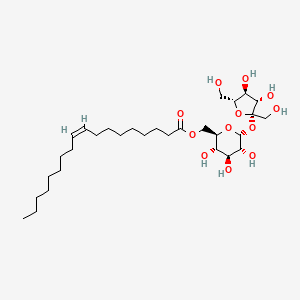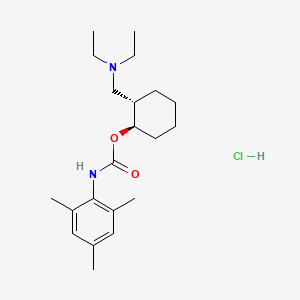![molecular formula C32H40BrN3O7Si B15189561 methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate CAS No. 134127-18-7](/img/structure/B15189561.png)
methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
The synthesis of methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the various substituents through a series of reactions including bromination, silylation, and esterification. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the indole and methoxy groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromomethyl group is particularly reactive in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.
Silylation and Desilylation: The tert-butyl(dimethyl)silyl group can be introduced or removed under specific conditions, using reagents like tetrabutylammonium fluoride for desilylation.
Aplicaciones Científicas De Investigación
Methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound depends on its interaction with specific molecular targets. For instance, the indole core can interact with enzymes or receptors, potentially inhibiting their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that alter their function. The overall effect is determined by the specific pathways and targets involved.
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives and silyl-protected molecules. Compared to these, methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Some similar compounds are:
Indole-3-carbinol: Known for its anticancer properties.
Tert-butyl(dimethyl)silyl chloride: Commonly used in organic synthesis for silylation reactions.
Trimethoxyindole derivatives: Studied for their pharmacological activities.
Propiedades
Número CAS |
134127-18-7 |
|---|---|
Fórmula molecular |
C32H40BrN3O7Si |
Peso molecular |
686.7 g/mol |
Nombre IUPAC |
methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate |
InChI |
InChI=1S/C32H40BrN3O7Si/c1-16-23(31(38)42-8)25-24-18(14-33)15-36(20(24)13-21(27(25)34-16)43-44(9,10)32(2,3)4)30(37)19-11-17-12-22(39-5)28(40-6)29(41-7)26(17)35-19/h11-13,18,34-35H,14-15H2,1-10H3 |
Clave InChI |
KPVUMDOVWXSORV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C3C(CN(C3=CC(=C2N1)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


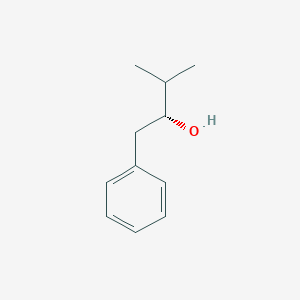
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
